6-Methyl-1,4-diazepane

Vue d'ensemble

Description

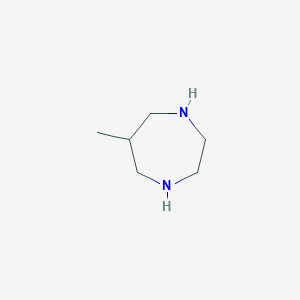

6-Methyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C6H14N2 It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of methacrolein with ethylenediamine . This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of tert-butyl 1,4-diazepane-1-carboxylate as a starting material, followed by reaction with butyryl chloride and various aromatic aldehydes, has been reported . This method allows for the production of large quantities of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- Building Block : 6-Methyl-1,4-diazepane serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) enhances its utility in developing pharmaceuticals and specialty chemicals.

-

Biological Activity

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Antiviral Effects : Preliminary research indicates that this compound can inhibit viral replication in vitro, suggesting potential for antiviral drug development.

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of human chymase, showing promise in treating conditions associated with excessive chymase activity.

-

Medical Applications

- Pharmaceutical Development : It is utilized in developing drugs targeting neurological disorders and other medical conditions due to its biological activities.

- Theranostic Agents : Modified derivatives of this compound have been explored as bifunctional chelators for radiolabeling in PET/SPECT imaging and therapeutic applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors in the brain and spinal cord, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction can lead to various pharmacological effects, including sedation and muscle relaxation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Diazepane: A parent compound with similar structural features but lacking the methyl group.

1-Methyl-1,4-diazepane: Another derivative with a methyl group at a different position.

1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.

Uniqueness

6-Methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other diazepane derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for medicinal research.

Activité Biologique

6-Methyl-1,4-diazepane is a chemical compound characterized by a diazepane ring structure, which includes two nitrogen atoms within a six-membered ring. Its molecular formula is , with a molar mass of approximately 114.19 g/mol. The presence of a methyl group at the sixth position enhances its unique chemical properties and potential biological activities. This compound is primarily investigated for its interactions with neurotransmitter systems and its potential therapeutic applications.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in inhibitory neurotransmission such as GABA receptors. This interaction suggests potential anxiolytic and sedative effects, akin to other diazepane derivatives. Preliminary studies have highlighted its ability to modulate physiological processes related to anxiety and stress responses.

Therapeutic Implications

The anxiolytic properties of this compound position it as a candidate for treating anxiety disorders. Additionally, compounds within the diazepane family have shown promise as anti-inflammatory and analgesic agents , indicating a broader therapeutic potential beyond anxiolytic effects.

Comparative Analysis

The following table compares this compound with other similar compounds in terms of biological activity:

| Compound | Anxiolytic Activity | Anti-inflammatory Effects | Analgesic Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Diazepam | Yes | Moderate | Yes |

| Carisoprodol | Moderate | Yes | Yes |

Case Studies and Experimental Data

- Binding Affinity Studies : Initial binding studies have demonstrated that this compound exhibits significant affinity for GABA receptors, which are crucial for mediating inhibitory neurotransmission in the brain. This binding profile suggests that the compound could effectively influence anxiety-related pathways .

- In Vitro Evaluations : In vitro studies involving human prostate cancer cell lines have explored the compound's stability and lipophilicity, further assessing its pharmacokinetic properties. These evaluations are essential for understanding how well the compound can be absorbed and utilized in therapeutic contexts .

- Theranostic Applications : Recent research has also investigated the use of this compound derivatives in theranostic applications—combining therapeutic and diagnostic capabilities—particularly in imaging techniques such as PET/SPECT. These applications highlight the compound's versatility beyond traditional pharmacological uses .

Future Directions

Further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future study include:

- Long-term Efficacy and Safety : Longitudinal studies to assess the long-term effects of this compound on anxiety disorders.

- Mechanistic Studies : Detailed investigations into the specific mechanisms by which this compound interacts with neurotransmitter systems.

- Clinical Trials : Initiation of clinical trials to evaluate its efficacy in human subjects suffering from anxiety and related disorders.

Propriétés

IUPAC Name |

6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335112 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89582-17-2 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of AAZTA5 in the development of radiolabeled minigastrin analogs?

A1: AAZTA5 is a versatile bifunctional chelator that shows promise in improving the radiolabeling properties of minigastrin analogs [, ]. Minigastrin analogs are molecules that can bind to the gastrin-releasing peptide receptor, which is overexpressed in certain types of cancer cells. By attaching a radioisotope to these analogs, researchers aim to develop diagnostic and therapeutic agents for targeted cancer treatment. [, ] demonstrate that AAZTA5 can effectively chelate radiometals and conjugate them to minigastrin analogs, potentially leading to improved tumor targeting and therapeutic efficacy.

Q2: How does the use of AAZTA5 affect the in vitro performance of gastrin-releasing peptide receptor antagonists?

A2: While the provided abstracts do not detail specific in vitro results, [] indicates that incorporating AAZTA5 into a gastrin-releasing peptide receptor antagonist influenced its radiolabeling properties. Further research is needed to understand how this modification impacts the antagonist's binding affinity, selectivity, and overall efficacy in vitro. This information is crucial for evaluating the potential of AAZTA5-modified antagonists as targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.